Egfr-IN-84
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-84 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound has shown significant potential in cancer research, particularly in targeting lung cancer cells .
準備方法
The synthesis of Egfr-IN-84 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using similar reaction conditions and purification processes.
化学反応の分析
Egfr-IN-84 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols .
科学的研究の応用
Egfr-IN-84 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy and selectivity. In biology, this compound is used to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including lung cancer, by inhibiting the growth and proliferation of cancer cells . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting EGFR .
作用機序
Egfr-IN-84 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the autophosphorylation of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . The inhibition of EGFR signaling leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
類似化合物との比較
Egfr-IN-84 is similar to other EGFR inhibitors, such as erlotinib, gefitinib, afatinib, and osimertinib. it has unique properties that distinguish it from these compounds. For example, this compound has a higher potency and selectivity for EGFR compared to some of the other inhibitors . Additionally, it has shown efficacy in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors . Similar compounds include erlotinib, gefitinib, afatinib, and osimertinib .
特性
分子式 |
C25H20N6O3S2 |
---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H20N6O3S2/c32-23(16-35-25-28-27-24(36-25)26-19-9-5-2-6-10-19)30-22(18-11-13-20(14-12-18)31(33)34)15-21(29-30)17-7-3-1-4-8-17/h1-14,22H,15-16H2,(H,26,27) |
InChIキー |
CGHOGBDIPXGGDV-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。